molecular formula C13H17NO2 B2828275 Methyl 4-(piperidin-2-yl)benzoate CAS No. 863869-85-6

Methyl 4-(piperidin-2-yl)benzoate

Cat. No. B2828275
CAS RN: 863869-85-6
M. Wt: 219.284
InChI Key: MCVNPUNNHRUTMY-UHFFFAOYSA-N
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Description

“Methyl 4-(piperidin-2-yl)benzoate” is a chemical compound with the molecular formula C13H17NO2 . It is also known as “this compound hydrochloride” and has a molecular weight of 255.74 . The compound is typically found in a solid form and its color ranges from yellow to brown .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an ester functional group, which is attached to the aromatic benzene ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 255.74 . It is typically stored at room temperature .

Scientific Research Applications

1. Pharmaceutical Research and Development

Methyl 4-(piperidin-2-yl)benzoate derivatives have been explored for their potential in pharmaceutical research. For instance, compounds structurally similar to this compound have been involved in studies related to anaplastic lymphoma kinase (ALK) inhibitors, indicating their significance in cancer treatment research. These compounds have shown potential as potent, selective inhibitors, but their pharmacokinetics, such as enzymatic hydrolysis, metabolism, and clearance, have been critical areas of study (Teffera et al., 2013).

2. Metabolism and Toxicology

The metabolic fate of synthetic cannabinoid receptor agonists structurally related to this compound, such as QMMSB and QMiPSB, has been thoroughly investigated. These studies are crucial for understanding the pharmacokinetics and toxicology of these compounds, including their phase I and II metabolism, the enzymes involved, and the metabolic pathways, providing essential data for clinical toxicology and screening (Richter et al., 2022).

3. Antimicrobial Research

This compound derivatives have also been synthesized and evaluated for their antimicrobial properties. For instance, novel compounds using a benzotriazol-piperidin structure have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. The structure-based investigations and docking studies with protein structures from Escherichia coli and Candida albicans have provided insights into the molecular interactions and inhibitory potentials of these compounds (Vankadari et al., 2013).

4. Material Sciences and Chemistry

In the realm of material sciences and chemistry, this compound derivatives have been utilized in the synthesis of novel compounds with potential applications in various industries. For example, the synthesis and crystal structure analysis of specific derivatives reveal their nonplanar molecular geometry and potential applications in developing new materials with unique properties (Xue, 2011).

Safety and Hazards

The safety data sheet for “Methyl 4-(piperidin-2-yl)benzoate” indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

Piperidines, including “Methyl 4-(piperidin-2-yl)benzoate”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 4-piperidin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNPUNNHRUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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